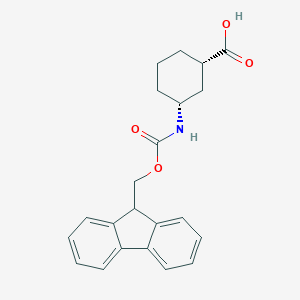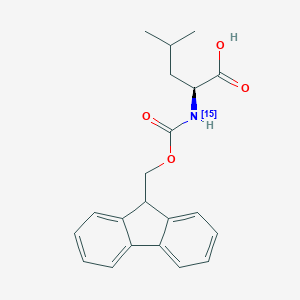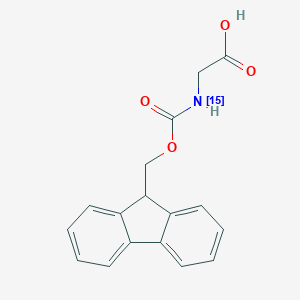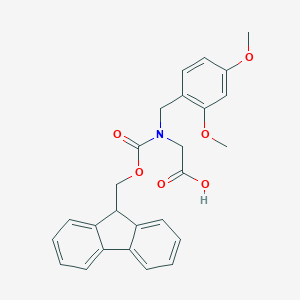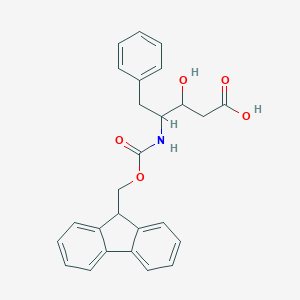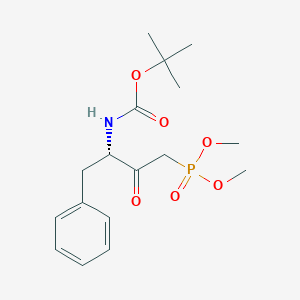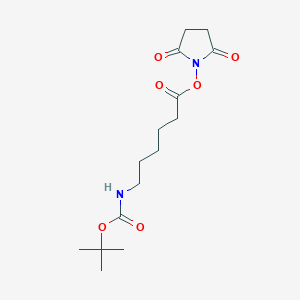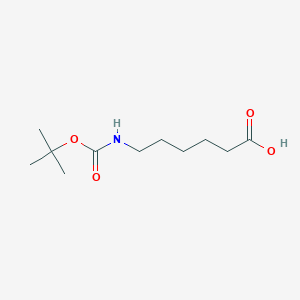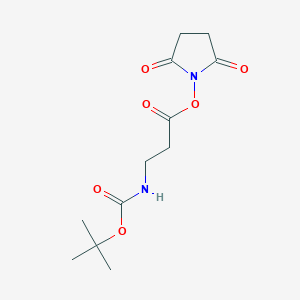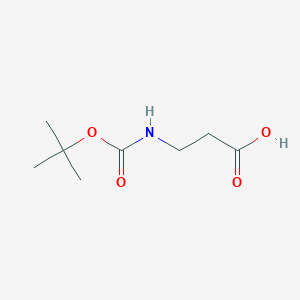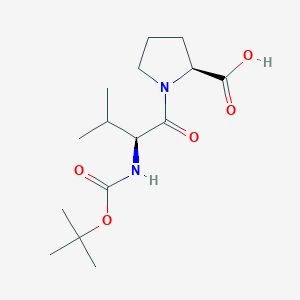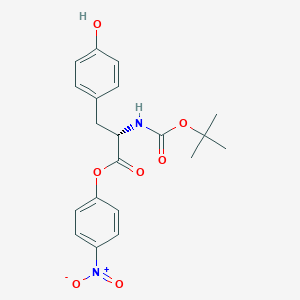
Boc-Cys(Acm)-OH
Overview
Description
Boc-Cys(Acm)-OH: is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis and serves as a protecting group for the thiol group of cysteine, preventing unwanted reactions during chemical transformations.
Mechanism of Action
Target of Action
Boc-Cys(Acm)-OH, also known as Boc-S-acetamidomethyl-L-cysteine or S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine, is primarily used in the field of peptide and protein synthesis . Its primary targets are the cysteine residues in peptides and proteins .
Mode of Action
This compound acts as a protecting group for the cysteine thiol group . The Boc (tert-butoxycarbonyl) group protects the amino end of the cysteine, while the Acm (acetamidomethyl) group protects the thiol side chain . This dual protection allows for the selective formation of disulfide bonds in peptide synthesis .
Biochemical Pathways
The use of this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The protection and subsequent deprotection of cysteine have been developed, enabling a vast array of peptide and protein chemistry .
Pharmacokinetics
The use of this compound can influence the properties of the resulting peptides, including their stability, solubility, and potential for bioavailability .
Result of Action
The use of this compound allows for the controlled formation of disulfide bonds in peptides . This can result in the synthesis of complex peptides with specific structural and functional properties . The ability to selectively form disulfide bonds is crucial for the function of many bioactive peptides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Acm group requires specific conditions, typically involving the use of iodine . Furthermore, the stability of the Boc group can be influenced by the pH of the environment . Therefore, careful control of the reaction conditions is essential for the effective use of this compound in peptide synthesis .
Biochemical Analysis
Biochemical Properties
Boc-S-acetamidomethyl-L-cysteine is incorporated readily into synthetic peptides by Boc chemistry . It interacts with various enzymes and proteins during the synthesis of complex disulfide-rich peptides . The nature of these interactions involves the protection and subsequent deprotection of the cysteine thiol group, which facilitates the synthesis of these peptides .
Cellular Effects
The effects of Boc-S-acetamidomethyl-L-cysteine on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides and proteins that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Boc-S-acetamidomethyl-L-cysteine exerts its effects through its role in the protection and deprotection of the cysteine thiol group . This process facilitates the synthesis of complex disulfide-rich peptides and proteins, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Boc-S-acetamidomethyl-L-cysteine remains stable through successive deprotection/coupling cycles and is resistant to final cleavage/deprotection with strong acids . This stability contributes to its long-term effects on cellular function observed in in vitro studies .
Metabolic Pathways
Boc-S-acetamidomethyl-L-cysteine is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Cys(Acm)-OH typically involves the protection of the amino and thiol groups of L-cysteine. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group, while the acetamidomethyl (Acm) group protects the thiol group. The synthesis can be carried out using standard peptide synthesis techniques, involving the coupling of Boc-L-cysteine with acetamidomethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the process . These systems allow for continuous production, reducing waste and improving reaction control.
Chemical Reactions Analysis
Types of Reactions
Boc-Cys(Acm)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The Boc and Acm protecting groups can be removed under acidic conditions, revealing the free amino and thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group, while mercury(II) acetate can be used to remove the Acm group.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Deprotection: Free L-cysteine with exposed amino and thiol groups.
Scientific Research Applications
Boc-Cys(Acm)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for cysteine residues.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential in drug development, particularly in the design of cysteine-containing peptides and proteins.
Industry: Utilized in the production of pharmaceuticals and biotechnological products
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)-L-cysteine: Similar in structure but lacks the Acm group, making it less effective in protecting the thiol group.
S-(Acetamidomethyl)-L-cysteine: Lacks the Boc group, providing less protection for the amino group.
Uniqueness
Boc-Cys(Acm)-OH is unique due to its dual protection of both the amino and thiol groups, making it highly valuable in peptide synthesis and other chemical applications .
Properties
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5S/c1-7(14)12-6-19-5-8(9(15)16)13-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCTYBOTPCIHTG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173430 | |
| Record name | S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19746-37-3 | |
| Record name | S-[(Acetylamino)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19746-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019746373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


